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Compound of Interest

Compound Name: Dirhodium trisulphite

Cat. No.: B15176165 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Dirhodium(II) catalysis has emerged as a powerful and versatile tool in modern organic

synthesis, enabling the construction of complex molecular architectures with high efficiency and

stereoselectivity. The unique reactivity of dirhodium(II) carbenoids, generated from the catalytic

decomposition of diazo compounds, facilitates a wide array of transformations including

cyclopropanation, carbon-hydrogen (C-H) bond insertion, ylide formation and subsequent

rearrangements, and X-H insertion reactions. These methods have found broad application in

natural product synthesis and the development of novel therapeutic agents.

This document provides detailed application notes and experimental protocols for key synthetic

transformations catalyzed by dirhodium(II) complexes. The information is intended to serve as

a practical guide for researchers in academic and industrial settings.

Cyclopropanation Reactions
Dirhodium(II)-catalyzed cyclopropanation of alkenes with diazo compounds is a cornerstone of

dirhodium(II) chemistry, providing a highly efficient route to substituted cyclopropanes. Chiral

dirhodium(II) catalysts have been developed that afford excellent levels of enantioselectivity,

making this methodology particularly valuable for the synthesis of chiral building blocks.
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Diazo
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und

Alkene
Catalyst
(mol%)

Solvent
Yield
(%)

ee (%)
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ce

1

Ethyl

diazoacet

ate

Styrene

Rh₂(S-

DOSP)₄

(1)

Pentane 87 87 [1]

2

Methyl

phenyldia

zoacetat

e

Styrene

Rh₂(R-

DOSP)₄

(1)

CH₂Cl₂ >95 98 [2]

3

Methyl 4-

bromoph

enyldiazo

acetate

Styrene

Rh₂(R-

DOSP)₄

(1)

CH₂Cl₂ 94 98 [2]

4

Methyl 2-

methoxy

phenyldia

zoacetat

e

Styrene

Rh₂(S-

PTAD)₄

(1)

CH₂Cl₂ 85 94 [2]

5

Trichloro

ethyl

phenyldia

zoacetat

e

Styrene

Rh₂(R-

BPCP)₄

(0.5)

CH₂Cl₂ 74 98 [1]

Experimental Protocol: General Procedure for
Asymmetric Cyclopropanation
A solution of the chiral dirhodium(II) catalyst (0.005-0.01 mmol, 0.5-1.0 mol%) and the alkene

(2.5 mmol, 5.0 equiv.) in a suitable solvent (e.g., pentane or CH₂Cl₂, 3 mL) is prepared in a

round-bottom flask equipped with a magnetic stir bar. The flask is cooled to the desired

temperature (e.g., room temperature to -40 °C). A solution of the diazoacetate (0.5 mmol, 1.0

equiv.) in the same solvent (3-5 mL) is then added dropwise to the reaction mixture over a
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period of 30-60 minutes using a syringe pump. The reaction is stirred for an additional hour

after the addition is complete. The solvent is removed under reduced pressure, and the crude

residue is purified by silica gel column chromatography to afford the desired cyclopropane

product.[1]

Reaction Setup Reaction Workup and Purification
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Caption: Experimental workflow for dirhodium(II)-catalyzed cyclopropanation.

Carbon-Hydrogen (C-H) Insertion Reactions
Intramolecular C-H insertion reactions catalyzed by dirhodium(II) complexes provide a powerful

strategy for the synthesis of cyclic compounds, particularly lactones and lactams, from readily

available acyclic precursors. This transformation proceeds via the formation of a rhodium

carbenoid that inserts into an unactivated C-H bond, forming a new C-C bond and a ring

system.

Data Presentation: Intramolecular C-H Insertion of
Diazoacetamides
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1

N-
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butyldiaz

oacetami

de

Rh₂(OAc)

₄ (1)

CO₂ (70

bar)

1-Benzyl-

4,4-

dimethyla

zetidin-2-

one

>97 N/A [3]

2

N-(4-

Methoxy

benzyl)-

N-
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(1)
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-

phenylpy

rrolidin-2-

one

>97 65 [3]

3

Methyl 2-
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oxo-5-(p-

tolyl)pent

anoate

Rh₂(S-
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(1)

CH₂Cl₂

Methyl
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oxo-5-(p-

tolyl)tetra

hydrofura

n-3-
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te

95 97 [4]

4

2-Azido-
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N-

(cyclohex

ylmethyl)
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e

Rh₂(esp)

₂ (1)
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1-Benzyl-

4-
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one

86 N/A [4]
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Experimental Protocol: Intramolecular C-H Insertion in
Supercritical CO₂
A high-pressure reaction cell (e.g., 3.5 mL) is charged with the diazoacetamide (0.173 mmol)

and the dirhodium(II) catalyst (1 mol%). The cell is placed in a constant temperature water bath

(e.g., 30 °C). Carbon dioxide is introduced into the cell using a screw injector pump to a

pressure of 70 bar. The reaction mixture is stirred for 24 hours. After the reaction is complete,

the system is depressurized. The product can be purified by filtration through a pad of alumina

or silica gel.[3][5]

Rh₂(L)₄

Rh₂(L)₄=C(R)-CO-R'

+ Diazo

R-C(N₂)-CO-R'
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Cyclic Product

Regenerates Catalyst
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Caption: Catalytic cycle of intramolecular C-H insertion.

Ylide Formation and Subsequent Reactions
Dirhodium(II) carbenoids readily react with heteroatom-containing compounds to form ylides.

These reactive intermediates can undergo a variety of subsequent transformations, including[4]

[6]-sigmatropic rearrangements and [3+2] cycloadditions, to generate highly functionalized

products.
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Data Presentation: Enantioselective[4][6]-Sigmatropic
Rearrangement and [3+2] Cycloaddition
| Entry | Reaction Type | Diazo Compound | Ylide Precursor | Catalyst (mol%) | Solvent |

Product | Yield (%) | ee (%) | Reference | |---|---|---|---|---|---|---|---|---| | 1 |[4][6]-Sigmatropic

Rearrangement | Methyl phenyldiazoacetate | 2-Methyl-3-buten-2-ol | Rh₂(S-DOSP)₄ (1) |

Hexane | Methyl 2-hydroxy-2,3,3-trimethyl-4-pentenoate | 85 | 98 |[7] | | 2 | [3+2] Cycloaddition |

2-Diazo-5,5-dimethylcyclohexane-1,3-dione | Phenylacetylene | Rh₂(S-TCPTTL)₄ (1) | CH₂Cl₂ |

3,3,7-Trimethyl-2-phenyl-2,3,5,6-tetrahydrobenzofuran-4-one | 94 | 99 |[1] | | 3 | Doyle-Kirmse

Reaction | Vinyldiazoacetate | Allyl sulfide | Rh₂(OAc)₄ (1) | CH₂Cl₂ | Dihomoallylic sulfide | 80-

90 | N/A |[8] |

Experimental Protocol: Tandem Ylide Formation/[4][6]-
Sigmatropic Rearrangement
To a solution of the dirhodium(II) catalyst (0.01 mmol, 1 mol%) and the allylic alcohol (0.5

mmol, 5 equiv) in an appropriate solvent (e.g., hexane, 2 mL) at room temperature is added a

solution of the diazoacetate (0.1 mmol, 1 equiv) in the same solvent (1 mL) via syringe pump

over 1 hour. The reaction mixture is stirred for an additional 30 minutes upon completion of the

addition. The solvent is then removed in vacuo, and the residue is purified by flash

chromatography on silica gel to afford the rearranged product.[7]
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[2,3]-Sigmatropic Rearrangement [3+2] Cycloaddition
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Rearranged Product + Dipolarophile

Cycloadduct
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Caption: Pathways of dirhodium(II)-generated ylides.

X-H Insertion Reactions (X = Si, O)
Dirhodium(II) catalysts are also highly effective for promoting the insertion of carbenoids into

Si-H and O-H bonds. These reactions provide direct and atom-economical methods for the

formation of C-Si and C-O bonds, respectively. Enantioselective versions of these

transformations have been developed, enabling the synthesis of chiral organosilanes and

ethers.

Data Presentation: Enantioselective Si-H and O-H
Insertion Reactions
| Entry | Reaction Type | Diazo Compound | X-H Substrate | Catalyst (mol%) | Solvent | Yield

(%) | ee (%) | Reference | |---|---|---|---|---|---|---|---| | 1 | Si-H Insertion | Methyl

phenyldiazoacetate | Triethylsilane | Rh₂(S-PTTL)₄ (1) | CH₂Cl₂ | 85 | 92 |[9] | | 2 | Si-H Insertion

| (4-Bromophenyl)phenyldiazomethane | Diphenylsilane | Rh₂(S-TCPTTL)₄ (1) | Toluene | 91 |

93:7 er |[9] | | 3 | O-H Insertion | Ethyl diazoacetate | Methanol | Rh₂(OAc)₄ (1) | Methanol | >95
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| N/A |[2] | | 4 | O-H Insertion | Methyl phenyldiazoacetate | Water | Rh₂(S-DOSP)₄ (1) |

CH₂Cl₂/H₂O | 80 | 85 |[2] |

Experimental Protocol: Enantioselective Si-H Insertion
In a glovebox, a vial is charged with the chiral dirhodium(II) catalyst (0.01 mmol, 1 mol%) and

the silane (0.5 mmol, 1 equiv). The vial is sealed and removed from the glovebox. A solution of

the diazo compound (0.55 mmol, 1.1 equiv) in a dry solvent (e.g., toluene, 1 mL) is added via

syringe pump over 1 hour at room temperature. The reaction is stirred for an additional 2 hours.

The solvent is evaporated, and the residue is purified by column chromatography on silica gel

to yield the desired organosilane.[9]

Reaction Setup Reaction Workup and Purification
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Caption: General workflow for dirhodium(II)-catalyzed X-H insertion.

Synthesis of Chiral Dirhodium(II) Catalysts
The development of chiral dirhodium(II) catalysts has been pivotal to the advancement of

asymmetric catalysis. A variety of ligands, often derived from amino acids, have been employed

to create a chiral environment around the rhodium centers.

Experimental Protocol: Synthesis of Dirhodium(II)
tetrakis[N-phthaloyl-(S)-tert-leucinate], Rh₂(S-PTTL)₄

Step 1: N-Phthaloylation of (S)-tert-leucine. A mixture of (S)-tert-leucine (1.0 equiv), phthalic

anhydride (1.0 equiv), and triethylamine (0.1 equiv) in toluene is heated to reflux for 30

minutes, with azeotropic removal of water. After cooling, the solvent is removed, and the

crude N-phthaloyl-(S)-tert-leucine is purified by recrystallization.[5][10]
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Step 2: Ligand Exchange. A mixture of dirhodium(II) tetraacetate (1.0 equiv) and N-phthaloyl-

(S)-tert-leucine (4.4 equiv) in chlorobenzene is heated at reflux for 24 hours under an argon

atmosphere. The acetic acid formed is removed by azeotropic distillation. The reaction

mixture is cooled, and the solvent is evaporated. The crude product is purified by

chromatography on basic alumina to afford Rh₂(S-PTTL)₄ as a green solid.[5][10]

Step 1: Ligand Synthesis

Step 2: Ligand Exchange
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Caption: Synthesis of a chiral dirhodium(II) catalyst.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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